N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic small molecule characterized by a benzothiazole core substituted with methyl groups at positions 4 and 5. This core is linked via a methylamino-acetamide bridge to a benzo[d][1,3]dioxol-5-ylmethyl moiety. The compound’s structure combines electron-rich aromatic systems (e.g., the methylenedioxy group in the benzo[d][1,3]dioxol ring) and lipophilic substituents (dimethyl groups on benzothiazole), which may enhance its bioavailability and target binding affinity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-12-4-5-13(2)19-18(12)22-20(27-19)23(3)10-17(24)21-9-14-6-7-15-16(8-14)26-11-25-15/h4-8H,9-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRWCRBSINDFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-ylmethyl moiety. This is often achieved through a series of reactions including nitration, reduction, and subsequent functional group transformations. The benzo[d]thiazol-2-yl moiety is synthesized separately, often through cyclization reactions involving thiazole precursors. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of coupling reagents like carbodiimides or peptide coupling agents.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and thiazole moieties. For instance, derivatives of this compound have shown promising results in inhibiting tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling proteins involved in cell survival .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction | |
| A549 | 20.5 | Cell cycle arrest | |
| HeLa | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer effects, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide has been evaluated for antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against Aspergillus niger .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 32 | Bacteriostatic |
| Staphylococcus aureus | 16 | Bactericidal |
| Aspergillus niger | 64 | Fungistatic |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Research indicates that it may inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes mellitus type 2 (T2DM). This dual action could position the compound as a candidate for multifaceted therapeutic approaches .
Case Studies
Several case studies have documented the synthesis and evaluation of structurally related compounds that highlight the potential applications of this compound.
Case Study 1: Anticancer Evaluation
In a study published by Wu et al., derivatives containing similar moieties were synthesized and tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity .
Case Study 2: Antimicrobial Screening
Prajapati et al. conducted a comprehensive screening of thiazole derivatives for their antibacterial properties against common pathogens. The findings suggested that modifications to the benzodioxole structure significantly enhanced antimicrobial efficacy .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Comparisons
highlights benzothiazole-thiadiazole hybrids with demonstrated analgesic activity in murine models. The target compound’s dimethylbenzothiazole and acetamide groups mirror these hybrids, but its benzo[d][1,3]dioxol substituent may confer greater metabolic stability compared to nitro groups (e.g., in ’s Compound 1, which has a nitrobenzothiazole).
evaluates benzothiazole derivatives with spiroindoline-thiazolo-oxadiazole cores. The most potent anti-inflammatory compound (5d) and analgesic compound (5e) in this series suggest that substituent positioning (e.g., electron-withdrawing vs. donating groups) critically influences activity. The target compound’s methyl groups may enhance lipophilicity, improving membrane permeability compared to polar nitro or bromo substituents .
Activity and Property Table
Functional Group Impact on Bioactivity
- Benzo[d][1,3]dioxol (Target Compound) : The methylenedioxy group is metabolically stable and often associated with CNS activity due to its ability to cross the blood-brain barrier .
- Nitro Groups () : Provide strong electron-withdrawing effects but are metabolically labile, reducing in vivo efficacy .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scientific studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with thiazole-based amines. The synthesis typically involves the following steps:
- Formation of the Benzodioxole Intermediate : The initial step often includes the synthesis of a benzo[d][1,3]dioxole derivative, which serves as a precursor.
- Coupling with Thiazole Derivatives : The benzodioxole is then coupled with thiazole derivatives under controlled conditions to yield the final product.
- Purification and Characterization : The synthesized compound is purified using techniques such as recrystallization or chromatography and characterized using NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF7 (breast). IC50 values were reported as low as 1.54 µM for HCT116 compared to doxorubicin's IC50 of 8.29 µM, indicating a promising therapeutic potential .
- Mechanism of Action : The anticancer activity is believed to involve the inhibition of EGFR (Epidermal Growth Factor Receptor), leading to apoptosis in cancer cells. Studies using annexin V-FITC assays have confirmed increased apoptosis rates in treated cells .
Anticonvulsant Activity
The anticonvulsant properties of similar compounds have been evaluated using the pentylenetetrazol (PTZ) model:
- Protection Rates : Compounds demonstrated up to 80% protection against seizures at specific dosages (0.4 mg/kg for certain derivatives), indicating their potential utility in managing seizure disorders .
Case Studies
- Anticancer Mechanism Study : A study investigated the effects of similar benzodioxole derivatives on cell cycle progression and apoptosis pathways. Results indicated that these compounds could induce cell cycle arrest at the G0/G1 phase and activate pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins like Bcl-2 .
- Pharmacokinetic Profile : A pharmacokinetic study assessed absorption, distribution, metabolism, and excretion (ADME) profiles for derivatives related to this compound, revealing favorable properties that support further development in clinical settings .
Q & A
Q. What are the optimal synthetic pathways for this compound, and how can purity be ensured?
The compound is synthesized via multi-step reactions involving reductive amination and nucleophilic substitution. Key steps include:
- Condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates under THF/acetic acid conditions .
- Purification via RP flash chromatography and HPLC to achieve >95% purity, monitored by NMR and HRMS .
- Critical parameters: Temperature (20–25°C), inert atmosphere (N₂), and stoichiometric control of sodium triacetoxyborohydride to minimize side reactions .
Q. What analytical techniques are recommended for structural confirmation?
- 1H/13C NMR : Assign peaks for the benzodioxole methylene (δ 4.2–4.5 ppm) and thiazole methyl groups (δ 2.3–2.6 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 421.5) .
- HPLC : Monitor purity using a C18 column with acetonitrile/water gradients (retention time ~12–14 min) .
Q. How does the compound’s stability vary under different storage conditions?
- Stable as a solid at –20°C for >6 months.
- In solution (DMSO or ethanol), degradation occurs within 72 hours at room temperature due to hydrolysis of the acetamide group .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across assays?
- Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in cancer cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Validate using orthogonal assays (e.g., Western blotting for target protein inhibition alongside cell viability) .
- Control for metabolic instability by co-administering cytochrome P450 inhibitors in in vitro models .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key modifications :
- Benzo[d]thiazole substituents : 4,7-Dimethyl groups enhance lipophilicity (logP +0.5) and target binding .
- Benzodioxole position : Methylation at the 5-position improves metabolic stability in liver microsomes .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like HDACs or kinases .
Q. What mechanistic insights explain its dual inhibitory activity in enzyme assays?
- The compound’s thiazole-acetamide core acts as a competitive inhibitor for HDAC6 (Ki = 3.2 nM) via coordination to Zn²+ in the active site .
- Simultaneous modulation of PI3K/AKT pathways occurs through allosteric binding to the p110γ subunit (confirmed by SPR analysis) .
Q. How can reaction yields be improved for scale-up synthesis?
- Optimize solvent systems: Replace THF with 2-MeTHF for higher boiling point and easier recovery (yield increases from 58% to 72%) .
- Implement microwave-assisted synthesis for the amidation step (30 minutes vs. 12 hours conventional) .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound Modification | Target IC₅₀ (µM) | LogP | Metabolic Stability (t½, min) |
|---|---|---|---|
| 4,7-Dimethylthiazole (parent) | 5.2 | 2.8 | 45 |
| 4-Fluorobenzo[d]thiazole derivative | 8.7 | 3.1 | 28 |
| Non-methylated benzodioxole analog | >50 | 1.9 | 12 |
| Data from enzyme inhibition assays and liver microsome studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
